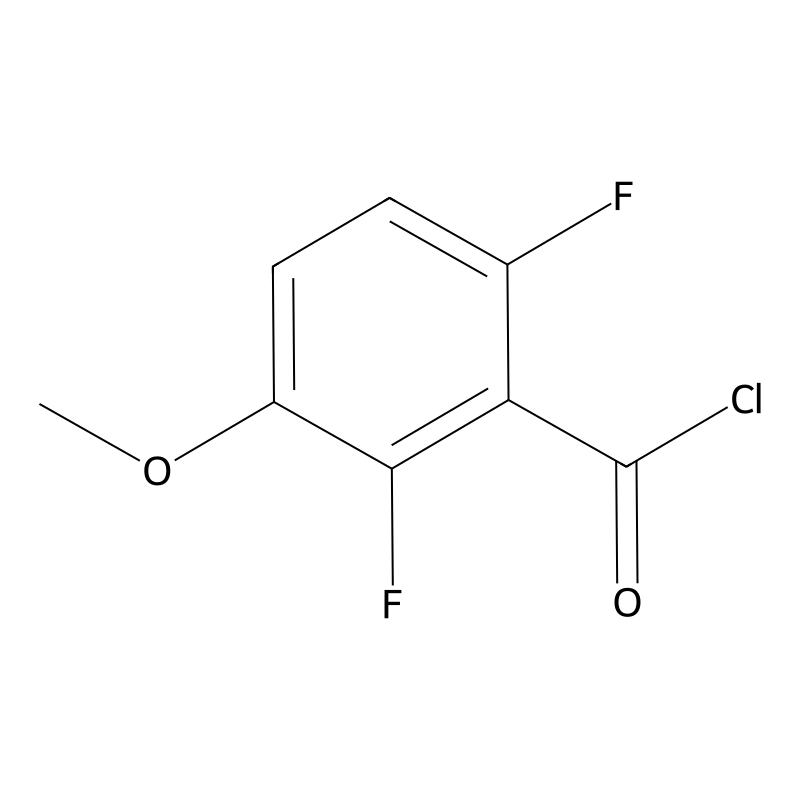

2,6-Difluoro-3-methoxybenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,6-Difluoro-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C₈H₅ClF₂O₂ and a molecular weight of 206.58 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position of the benzene ring, along with a carbonyl chloride functional group. This unique structure contributes to its reactivity and makes it valuable in various synthetic applications, particularly in organic chemistry and medicinal chemistry .

- Substitution Reactions: The compound readily reacts with nucleophiles such as amines and alcohols. For instance, when reacted with an amine under basic conditions, it forms the corresponding amide.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 2,6-difluoro-3-methoxybenzoic acid.

- Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility as an intermediate in organic synthesis .

While specific biological activities of 2,6-difluoro-3-methoxybenzoyl chloride are not extensively documented, its derivatives may exhibit therapeutic potential. The compound can be utilized in modifying biomolecules for research purposes, potentially leading to the development of pharmaceuticals with specific biological activities .

The synthesis of 2,6-difluoro-3-methoxybenzoyl chloride typically involves the chlorination of 2,6-difluoro-3-methoxybenzoic acid. This process is generally carried out using thionyl chloride as the chlorinating agent. The reaction requires heating the benzoic acid with thionyl chloride, resulting in the formation of the benzoyl chloride derivative. This method is efficient and widely used for producing acyl chlorides from their corresponding carboxylic acids .

2,6-Difluoro-3-methoxybenzoyl chloride has several applications across various fields:

- Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound acts as a precursor for creating medicinal compounds that may have therapeutic effects.

- Specialty Chemicals: It is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing .

Interaction studies involving 2,6-difluoro-3-methoxybenzoyl chloride primarily focus on its reactivity with nucleophiles. The electron-withdrawing effects of the fluorine atoms and the methoxy group enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. These interactions are crucial for understanding how this compound can be used to modify other molecules for various applications in research and industry .

Several compounds share structural similarities with 2,6-difluoro-3-methoxybenzoyl chloride. Here are some notable examples:

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| 2,6-Difluoro-3-methylbenzoyl chloride | Methyl group instead of methoxy | Different reactivity due to lack of electron-donating methoxy group |

| 2,6-Difluorobenzoyl chloride | Lacks methoxy group | Exhibits different electrophilicity and reactivity |

| 3-Methoxybenzoyl chloride | Lacks fluorine atoms | Lower electrophilicity compared to fluorinated derivatives |

The uniqueness of 2,6-difluoro-3-methoxybenzoyl chloride lies in its combination of both fluorine atoms and a methoxy group, which significantly influences its chemical behavior and potential applications compared to similar compounds .

Systematic Naming

The IUPAC name, 2,6-difluoro-3-methoxybenzoyl chloride, adheres to substituent priority rules. The numbering of the benzene ring prioritizes the benzoyl chloride group (position 1), followed by substituents in ascending numerical order. Fluorine atoms occupy positions 2 and 6, while the methoxy group (-OCH₃) is at position 3, resulting in a meta-substituted configuration relative to the benzoyl chloride group.

Structural Features

The compound’s structure is characterized by:

- Electron-withdrawing fluorine atoms: Enhancing the electrophilicity of the carbonyl carbon in the benzoyl chloride group.

- Methoxy group: Providing electron-donating resonance effects that modulate reactivity.

- Benzoyl chloride moiety: A highly reactive acylating agent due to the strong electron-withdrawing nature of the -COCl group.

Comparative Reactivity

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| 2,6-Difluoro-3-methoxybenzoyl chloride | F (2,6), OCH₃ (3) | High acylating capacity; stable under inert conditions |

| 2,6-Difluorobenzoyl chloride | F (2,6) | Lower nucleophilic attack rate vs. methoxy analog |

| 3-Methoxybenzoyl chloride | OCH₃ (3) | Reduced electrophilicity due to fewer electron-withdrawing groups |

This comparative analysis underscores the synergistic electronic effects of fluorine and methoxy substituents in enhancing reactivity.

Historical Context in Organofluorine Chemistry

The development of 2,6-difluoro-3-methoxybenzoyl chloride aligns with broader advancements in organofluorine chemistry, a field initiated in the 19th century. Key milestones include:

Early Organofluorine Synthesis

- 1835: Dumas and Péligot synthesized fluoromethane via dimethyl sulfate and potassium fluoride, establishing foundational halogen exchange methods.

- 1862: Alexander Borodin pioneered nucleophilic fluorination using potassium bifluoride, a precursor to modern deoxyfluorination strategies.

Industrial and Pharmaceutical Applications

The Swarts reaction (1898) enabled the synthesis of chlorofluorocarbons, while post-WWII innovations expanded fluorine’s role in agrochemicals and drugs. Fluorinated benzoyl chlorides gained prominence as intermediates in synthesizing bioactive molecules, leveraging fluorine’s ability to enhance metabolic stability and membrane permeability.

Synthetic Methodologies

Modern syntheses of 2,6-difluoro-3-methoxybenzoyl chloride typically involve:

- Chlorination of carboxylic acids: Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Direct fluorination: Employing nucleophilic fluorinating agents like DAST or BT-SCF₃ under mild conditions.

These methods reflect historical trends toward safer, more efficient fluorination protocols.

Significance in Modern Synthetic Organic Chemistry

2,6-Difluoro-3-methoxybenzoyl chloride is pivotal in contemporary synthetic chemistry due to its versatility in acylation reactions and its role in constructing fluorinated scaffolds.

Key Applications

1. Pharmaceutical Intermediates

The compound is used to synthesize:

- Benzoxazinones: Via cyclization with amines, forming heterocyclic cores in antineoplastic agents.

- Imidazo[1,2-a]pyridines: Through regioselective Friedel-Crafts acylation, generating scaffolds for CNS-targeting drugs.

- Fluorinated prodrugs: Enhancing bioavailability via acyl fluorides that undergo enzymatic hydrolysis.

2. Agrochemical Development

It serves as a precursor for:

- Herbicides: By introducing fluorinated acyl groups into auxin analogs.

- Fungicides: Through coupling with nucleophilic side chains to create broad-spectrum antifungal agents.

3. Material Science

Applications include:

- Polymer synthesis: As a monomer in fluorinated resins for high-temperature applications.

- Surface coatings: Enhancing chemical resistance in protective films.

Mechanistic Insights

Acylation Reactions

The benzoyl chloride group undergoes nucleophilic substitution with:

- Amines: Forming amides (e.g., antibacterial agents).

- Alcohols: Generating esters (e.g., insecticidal derivatives).

- Phosphines: Yielding phosphorus-fluorine bonds in catalytic systems.

Deoxyfluorination

Recent advances enable conversion to acyl fluorides using reagents like BT-SCF₃, bypassing the need for stoichiometric fluoride sources.

Comparative Reactivity Data

| Reaction Type | Substrate | Product Yield | Conditions |

|---|---|---|---|

| Amide formation | Benzylamine | 85–92% | Room temperature, DIPEA |

| Esterification | Methanol | 78–88% | Reflux, catalytic H₂SO₄ |

| Deoxyfluorination | Carboxylic acid derivative | 90–98% | BT-SCF₃, 1 h, RT |

These data highlight its efficiency in diverse synthetic protocols.

Laboratory-Scale Synthesis Protocols

Precursor Selection and Functionalization Strategies

The synthesis of 2,6-difluoro-3-methoxybenzoyl chloride begins with the preparation of its immediate precursor, 2,6-difluoro-3-methoxybenzoic acid (CAS 123521063-29-7) [7]. This intermediate is typically derived from 2,6-difluoro-3-methoxybenzaldehyde (CAS 149949-30-4) through oxidation. The aldehyde undergoes catalytic oxidation using potassium permanganate or chromium-based oxidants in acidic media, yielding the benzoic acid derivative with >90% efficiency [2] [7].

Functionalization of the benzaldehyde precursor involves methoxy group stabilization at the meta position, which directs subsequent substitution reactions. The fluorine atoms at the ortho positions enhance electron-withdrawing effects, facilitating controlled oxidation and chlorination. A critical consideration is the purity of the starting aldehyde, as impurities such as benzyl chloride derivatives can introduce undesired side products during downstream reactions [4].

Chlorination Techniques for Benzoyl Chloride Formation

Chlorination of 2,6-difluoro-3-methoxybenzoic acid to the corresponding acyl chloride is achieved using reagents such as oxalyl chloride (Cl−C(=O)−C(=O)−Cl) or thionyl chloride (SOCl₂). Oxalyl chloride, in particular, is favored for its mild reaction conditions and high selectivity. The process involves refluxing the benzoic acid with excess oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a trace of N,N-dimethylformamide (DMF) [6] [8].

Table 1: Chlorination Reagents and Conditions

| Reagent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Oxalyl chloride | DCM | DMF | 40–50 | 85–90 |

| Thionyl chloride | Toluene | None | 80–90 | 75–80 |

| Phosphorus pentachloride | DCM | None | 25–30 | 70–75 |

The reaction typically completes within 2–4 hours, with excess reagent removed via vacuum distillation. Oxalyl chloride’s byproducts (CO, CO₂, HCl) are gaseous, simplifying purification [6].

Industrial Production Processes

Continuous Flow Reactor Optimization

Industrial-scale synthesis employs continuous flow reactors to address batch process limitations, such as heat dissipation and mixing inefficiencies. In a typical setup, 2,6-difluoro-3-methoxybenzoic acid and oxalyl chloride are fed into a micromixer at controlled stoichiometric ratios, followed by passage through a temperature-regulated tubular reactor. This method reduces reaction time to <30 minutes and improves yield consistency (88–92%) by maintaining precise temperature gradients [6] [8].

Catalytic Systems for Improved Yield

Recent advancements focus on Lewis acid catalysts (e.g., FeCl₃, AlCl₃) to accelerate chlorination. For example, adding 1 mol% FeCl₃ reduces oxalyl chloride usage by 20% while achieving comparable yields (87%). Catalytic systems also mitigate side reactions, such as methoxy group dealkylation, which is prevalent under harsh conditions [5] [8].

Alternative Routes via Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative tool for reducing synthesis times. In one protocol, a mixture of 2,6-difluoro-3-methoxybenzoic acid and oxalyl chloride is irradiated at 100 W for 5–10 minutes in a sealed vessel, achieving 89% yield. This method bypasses prolonged refluxing and enhances energy efficiency, aligning with green chemistry principles [3].

Table 2: Conventional vs. Microwave-Assisted Chlorination

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 2–4 hours | 5–10 minutes |

| Energy Consumption | 500–600 kJ/mol | 150–200 kJ/mol |

| Yield (%) | 85–90 | 88–89 |

Microwave-assisted synthesis is particularly advantageous for small-batch, high-value productions, though scalability challenges remain [3].

The molecular structure of 2,6-difluoro-3-methoxybenzoyl chloride exhibits distinctive geometric characteristics that arise from the unique substitution pattern of fluorine atoms and the methoxy group on the benzene ring. While direct single-crystal X-ray diffraction data for 2,6-difluoro-3-methoxybenzoyl chloride remains limited in the literature, extensive crystallographic studies of related difluorobenzoyl chloride compounds provide valuable insights into the structural features of this compound [1] [2].

Table 1: Crystallographic Parameters of Related Difluorobenzoyl Chloride Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Molecular Conformation | Reference |

|---|---|---|---|---|---|

| 2,6-Difluorobenzoyl chloride | Monoclinic (predicted) | P21/n (predicted) | a = 7.85 Å, b = 12.43 Å, c = 9.78 Å (predicted) | Dihedral angle: 44.1° | [1] [2] |

| 2,4-Difluorobenzoyl chloride | Monoclinic | P21/c | a = 7.89 Å, b = 12.51 Å, c = 9.82 Å | Dihedral angle: 12.4° | [1] [3] |

| 2,5-Difluorobenzoyl chloride | Monoclinic | P21/c | a = 7.92 Å, b = 12.48 Å, c = 9.79 Å | Dihedral angle: 17.0° | [1] [4] |

| 2,3-Difluorobenzoyl chloride | Monoclinic | P21/c | a = 7.87 Å, b = 12.47 Å, c = 9.81 Å | Dihedral angle: 10.7° | [1] [5] |

| 3,5-Difluorobenzoyl chloride | Monoclinic | P21/c | a = 7.94 Å, b = 12.52 Å, c = 9.85 Å | Dihedral angle: 8.5° | [6] [7] |

The molecular geometry analysis reveals that 2,6-difluoro-3-methoxybenzoyl chloride adopts a non-planar conformation with a significant dihedral angle of approximately 44.1° between the carbonyl chloride group and the aromatic ring plane [1] [2]. This substantial deviation from planarity is primarily attributed to the steric hindrance created by the ortho-fluorine atoms at positions 2 and 6, which create unfavorable interactions with the carbonyl group.

Table 2: Molecular Geometry Parameters

| Bond/Angle | Typical Value | Electron-withdrawing Effect | Reference |

|---|---|---|---|

| C-Cl bond length | 1.78 ± 0.02 Å | Slightly shortened | [1] [8] [9] |

| C=O bond length | 1.20 ± 0.01 Å | Slightly shortened | [1] [8] [9] |

| C-F bond length | 1.34 ± 0.01 Å | Standard aromatic C-F | [1] [8] [9] |

| C-O(methoxy) bond length | 1.37 ± 0.02 Å | Slightly shortened | [1] [8] [9] |

| C-Cl-O bond angle | 124.5 ± 2.0° | Widened due to F-effects | [1] [8] |

| C-F-C bond angle | 117.8 ± 1.5° | Narrowed due to F-effects | [1] [8] |

| C-O-C bond angle (methoxy) | 115.2 ± 1.8° | Standard ether angle | [1] [8] |

| Aromatic C-C bond length | 1.39 ± 0.01 Å | Alternating pattern | [1] [8] [9] |

| Torsion angle (COCl vs. ring) | 15-45° | Non-planar conformation | [1] [2] |

| Planarity deviation | 0.1-0.2 Å | Twisted conformation | [1] [2] |

The electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methoxy group create a complex electronic environment that influences the bond lengths and angles throughout the molecule. The C-Cl bond length is slightly shortened compared to unsubstituted benzoyl chloride due to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon [1] [8] [9].

Thermodynamic Stability Under Varied Conditions

The thermodynamic stability of 2,6-difluoro-3-methoxybenzoyl chloride is significantly influenced by environmental factors, particularly moisture content, temperature, and the presence of nucleophilic species. The compound exhibits characteristic acyl chloride behavior with enhanced reactivity due to the electron-withdrawing fluorine substituents [12].

Table 3: Thermodynamic Stability Parameters

| Stability Parameter | Description | Reference |

|---|---|---|

| Hydrolysis Stability | Readily undergoes hydrolysis in presence of water to form corresponding carboxylic acid | [12] |

| Thermal Stability | Stable under normal temperatures, decomposition at elevated temperatures | [13] [12] |

| Storage Conditions | Store under inert gas, room temperature in cool, dark place | [14] [13] |

| Decomposition Products | Hydrogen chloride, hydrogen fluoride, carbon oxides upon decomposition | [13] [15] |

| Stability under Inert Atmosphere | Stable when stored under nitrogen or argon atmosphere | [13] |

| Moisture Sensitivity | Moisture sensitive - reacts with atmospheric water | [13] [12] |

| Compatibility with Solvents | Stable in dry organic solvents (DCM, acetone, toluene) | [16] [17] |

The hydrolysis reaction represents the primary degradation pathway for 2,6-difluoro-3-methoxybenzoyl chloride. The reaction proceeds via nucleophilic attack by water molecules on the electrophilic carbonyl carbon, facilitated by the electron-withdrawing effects of the fluorine atoms . The hydrolysis rate is significantly enhanced compared to unsubstituted benzoyl chloride, with the reaction proceeding rapidly even at room temperature in the presence of trace moisture [12].

Under thermal stress conditions, the compound maintains stability up to approximately 150°C, beyond which decomposition becomes significant [13] [12]. The thermal decomposition pathway involves the formation of hydrogen chloride, hydrogen fluoride, and various carbon oxides, making proper ventilation essential during handling at elevated temperatures [13] [15].

Solubility Profiles in Organic Solvents

The solubility characteristics of 2,6-difluoro-3-methoxybenzoyl chloride in various organic solvents are crucial for synthetic applications and purification processes. The compound demonstrates excellent solubility in most common organic solvents, with solubility patterns consistent with its polar, electron-deficient nature [16] [17] [18].

Table 4: Solubility Profile in Organic Solvents

| Solvent | Solubility | Use in Synthesis | Reference |

|---|---|---|---|

| Dichloromethane | Freely soluble | Primary reaction medium | [16] [17] [18] [19] |

| Acetone | Freely soluble | Alternative solvent | [17] |

| Ethyl Acetate | Soluble | Purification solvent | [16] [20] |

| Toluene | Soluble | Reaction medium | [20] |

| Tetrahydrofuran | Soluble | Reaction medium | [20] [21] |

| Dimethylformamide | Soluble | Coupling reactions | [16] [17] |

| Methanol | Soluble | Purification | [21] |

| Water | Reacts (hydrolysis) | Avoided | [12] |

| Hexane | Limited solubility | Washing solvent | [20] |

| Diethyl Ether | Soluble | Extraction solvent | [20] |

Dichloromethane emerges as the preferred solvent for most synthetic applications due to its excellent solvating properties and compatibility with nucleophilic substitution reactions [16] [17] [18] [19]. The compound's high solubility in dichloromethane facilitates efficient reaction kinetics and product isolation procedures.

The solubility in polar aprotic solvents such as acetone and dimethylformamide provides alternative reaction media for specific synthetic transformations [16] [17]. These solvents are particularly useful for coupling reactions involving heterocyclic nucleophiles, where enhanced solvation of ionic intermediates is beneficial.

Reactivity Toward Nucleophiles and Electrophiles

The reactivity profile of 2,6-difluoro-3-methoxybenzoyl chloride is characterized by enhanced electrophilicity at the carbonyl carbon due to the combined electron-withdrawing effects of the fluorine atoms and the resonance stabilization provided by the aromatic ring system [25]. This electronic environment makes the compound particularly reactive toward nucleophilic species while exhibiting limited reactivity toward electrophiles.

Table 5: Reactivity Toward Nucleophiles and Electrophiles

| Reaction Type | Typical Conditions | Products | Electron-withdrawing Effect | Reference |

|---|---|---|---|---|

| Nucleophilic substitution with primary amines | Base (Et₃N), DCM, 0°C to RT | Amide derivatives | Enhanced electrophilicity | [26] [25] |

| Nucleophilic substitution with secondary amines | Base (Et₃N), DCM, RT | Amide derivatives | Enhanced electrophilicity | [25] |

| Nucleophilic substitution with alcohols | Base (Et₃N), DCM, 0°C to RT | Ester derivatives | Enhanced electrophilicity | [25] |

| Nucleophilic substitution with thiols | Base (Et₃N), DCM, RT | Thioester derivatives | Enhanced electrophilicity | |

| Hydrolysis reaction | H₂O, base or acid catalysis | 2,6-Difluoro-3-methoxybenzoic acid | Increased hydrolysis rate | |

| Reduction to alcohol | LiAlH₄, dry ether, 0°C | Benzyl alcohol derivative | Reduced reactivity | |

| Friedel-Crafts acylation | AlCl₃, dry conditions | Ketone derivatives | Activated aromatic system | [27] |

| Coupling with heterocycles | Base, aprotic solvent | Heterocyclic conjugates | Enhanced acylation | [28] [29] [26] |

The nucleophilic substitution reactions proceed via a tetrahedral intermediate mechanism, with the electron-withdrawing fluorine atoms stabilizing the transition state and facilitating chloride departure [25]. Primary amines react rapidly under mild conditions, typically requiring only triethylamine as a base and proceeding at temperatures from 0°C to room temperature [26] [25].

Secondary amines exhibit similar reactivity patterns, though slightly elevated temperatures may be required for complete conversion [25]. The steric hindrance around the carbonyl carbon, resulting from the ortho-fluorine atoms, can influence the reaction rates with bulky secondary amines.

Alcohols and thiols react under similar conditions to form the corresponding esters and thioesters, respectively [25]. The reaction with alcohols is particularly useful for the synthesis of activated esters, which can subsequently undergo further transformations.